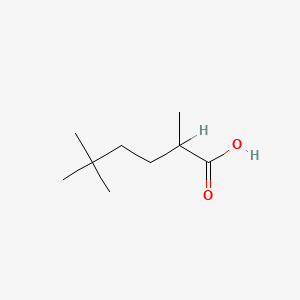![molecular formula C13H15N B1354460 Spiro[indene-1,4'-piperidine] CAS No. 33042-66-9](/img/structure/B1354460.png)
Spiro[indene-1,4'-piperidine]
Overview
Description
Spiro[indene-1,4’-piperidine] is a spirocyclic compound characterized by a unique structure where an indene ring is fused to a piperidine ring through a single spiro atom.
Mechanism of Action
Target of Action
Spiro[indene-1,4’-piperidine] derivatives have been found to exhibit significant bioactivity against various targets. They have been identified as potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists . These receptors are G-protein-coupled receptors (GPCRs) that are distinct from classical opioid peptide receptors . The inherent three-dimensional nature and rigidity of these spirocyclic systems lead to their good affinity to 3D proteins, thus converting these scaffolds into attractive synthetic targets in organic chemistry and drug discovery projects .
Mode of Action
The interaction of Spiro[indene-1,4’-piperidine] with its targets results in a variety of biological responses. For instance, it has been found to act as an antagonist of the Protease-Activated Receptor 2 (PAR2), offering protection against inflammation . The compound’s interaction with its targets leads to changes in cellular signaling pathways, which can result in various downstream effects.
Biochemical Pathways
Spiro[indene-1,4’-piperidine] affects several biochemical pathways. It has been found to inhibit the biological agonist-function of N/OFQ in vitro . Nociceptin/orphanin FQ (N/OFQ) is an endogenous heptadecapeptide that is a metabolite of precursor polypeptide (prepro-N/OFQ), and N/OFQ peptide (NOP) receptor is a GPCR . The inhibition of this pathway can lead to a variety of downstream effects, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
Result of Action
The molecular and cellular effects of Spiro[indene-1,4’-piperidine]'s action are diverse, reflecting its interaction with multiple targets and pathways. For instance, its antagonistic action on the PAR2 receptor can protect against inflammation . Its inhibition of the N/OFQ–NOP receptor system has been displayed as anti-depression effect, anti-hyperphasia effect, and anti-hypotension effect .
Action Environment
The action, efficacy, and stability of Spiro[indene-1,4’-piperidine] can be influenced by various environmental factors. For instance, the reaction was performed using amines, formaldehyde, and dimedone under ultrasonic irradiation at room temperature . The strong acidic property of the nano γ-alumina supported antimony (V) chloride plays a key role in accelerating the rate of the reaction and initiates the reaction smoothly
Biochemical Analysis
Biochemical Properties
Spiro[indene-1,4’-piperidine] plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with protease-activated receptor 2 (PAR2), where it acts as an antagonist . This interaction inhibits the release of intracellular calcium in colonocytes, demonstrating its potential in anti-inflammatory applications. Additionally, Spiro[indene-1,4’-piperidine] has been found to interact with various receptors, including CCR2 and CCR5, exhibiting binding affinities that make it a candidate for therapeutic applications .
Cellular Effects
Spiro[indene-1,4’-piperidine] influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with PAR2 in colonocytes leads to reduced inflammation and edema . Furthermore, Spiro[indene-1,4’-piperidine] has shown potential in modulating the activity of certain proteins involved in cell signaling, thereby influencing cellular responses and functions.
Molecular Mechanism
The molecular mechanism of Spiro[indene-1,4’-piperidine] involves its binding interactions with specific biomolecules. As an antagonist of PAR2, it blocks the receptor’s activation, preventing downstream signaling events such as calcium release . Additionally, its binding to CCR2 and CCR5 receptors suggests a role in modulating immune responses . These interactions highlight the compound’s potential in therapeutic applications targeting inflammatory and immune-related conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Spiro[indene-1,4’-piperidine] have been studied over time to understand its stability and long-term impact on cellular functions. Studies have shown that the compound remains stable under specific conditions and continues to exhibit its biochemical properties over extended periods . Long-term exposure to Spiro[indene-1,4’-piperidine] in in vitro and in vivo studies has demonstrated sustained anti-inflammatory effects, indicating its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of Spiro[indene-1,4’-piperidine] vary with different dosages in animal models. At lower doses, it effectively inhibits PAR2 activation and reduces inflammation without causing significant adverse effects . At higher doses, some toxic effects have been observed, highlighting the importance of dosage optimization for therapeutic applications . These findings underscore the need for careful dosage studies to maximize the compound’s therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Spiro[indene-1,4’-piperidine] is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic pathways include interactions with cytochrome P450 enzymes, which play a crucial role in its biotransformation . These interactions can influence the compound’s bioavailability and efficacy, making it essential to understand its metabolic profile for drug development.
Transport and Distribution
Within cells and tissues, Spiro[indene-1,4’-piperidine] is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight, which affect its localization and accumulation in target tissues . Understanding these transport mechanisms is crucial for optimizing its therapeutic delivery.
Subcellular Localization
The subcellular localization of Spiro[indene-1,4’-piperidine] plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . Post-translational modifications and targeting signals influence its localization, ensuring that it reaches the appropriate sites of action within the cell . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[indene-1,4’-piperidine] can be achieved through various methods. One common approach involves the palladium-catalyzed asymmetric (4 + 2) dipolar cyclization. This method utilizes π-allyl-Pd 1,4-dipoles with indene-involved ketenes generated in situ from 1-diazonaphthalene-2(1H)-ones via visible light-induced Wolff rearrangement . Another method involves microwave-assisted multicomponent reactions, which accelerate reaction rates and improve yields .
Industrial Production Methods
Industrial production of spiro[indene-1,4’-piperidine] typically involves scalable synthetic routes that ensure high yields and purity. The use of microwave-assisted synthesis and palladium-catalyzed reactions are favored due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Spiro[indene-1,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, with common reagents including alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of spiro[indene-1,4’-piperidine], which can exhibit different pharmacological properties .
Scientific Research Applications
Spiro[indene-1,4’-piperidine] has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Spiro[indene-1,4’-piperidine] derivatives: These compounds share a similar core structure but differ in their substituents, leading to varied biological activities.
Spiro[indene-1,4’-pyridine]: This compound has a pyridine ring instead of a piperidine ring, which can result in different pharmacological properties.
Uniqueness
Spiro[indene-1,4’-piperidine] is unique due to its specific spirocyclic structure, which imparts rigidity and distinct three-dimensional conformation. This uniqueness makes it a valuable scaffold in drug design and development .
Properties
IUPAC Name |
spiro[indene-1,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13/h1-6,14H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNXVWNYCKUANQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C=CC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438169 | |
| Record name | Spiro[indene-1,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33042-66-9 | |
| Record name | Spiro[indene-1,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do Spiro[indene-1,4'-piperidine] derivatives interact with the vesamicol receptor and what are the downstream effects of this interaction?
A1: Spiro[indene-1,4'-piperidine] derivatives act as potent vesamicol receptor ligands, binding with high affinity to this receptor found on presynaptic cholinergic neurons. [] The vesamicol receptor is involved in the storage of acetylcholine within synaptic vesicles. Binding of these compounds to the vesamicol receptor inhibits the vesicular acetylcholine transporter, ultimately leading to a reduction in acetylcholine release. [] This mechanism makes them of significant interest for studying cholinergic neurotransmission and potentially treating conditions associated with acetylcholine dysregulation.
Q2: How does the structure of Spiro[indene-1,4'-piperidine] derivatives influence their potency and selectivity for the vesamicol receptor?
A2: The structure of Spiro[indene-1,4'-piperidine] derivatives significantly impacts their interaction with the vesamicol receptor. Research suggests that incorporating vinyl or ethylene bridges to constrain the phenyl and piperidine rings in a perpendicular orientation generally results in the most potent analogs. [] For instance, compounds like 1'-(2-hydroxy-1,2,3,4-tetrahydronaphth-3-yl)spiro[1H-indene-1,4'-p iperidine] (11b) exhibited subnanomolar affinity for the vesamicol receptor. [] Conversely, propylene bridges tend to decrease potency. This structure-activity relationship highlights the importance of molecular rigidity for optimal binding to the vesamicol receptor. This knowledge is crucial for designing future derivatives with enhanced selectivity and potency.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
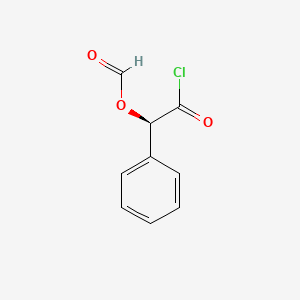
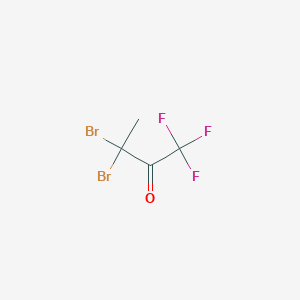

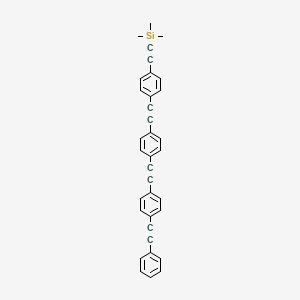
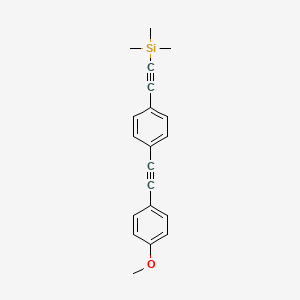
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B1354387.png)


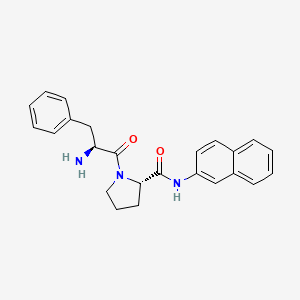

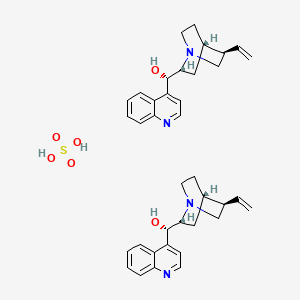
![(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrochloride](/img/structure/B1354407.png)

